ACE Inhibition Potency: H-Phe-Trp-OH vs. Reverse Sequence and In-Class Analogs
H-Phe-Trp-OH is reported as a potent ACE inhibitor, with a measured IC50 of 1.70 nM against ACE from porcine renal cortex using hippuryl-histidyl-leucine as substrate [1]. This potency is notably high relative to its reverse sequence analog, H-Trp-Phe-OH, for which a comparable nanomolar IC50 has not been widely reported in the primary literature, despite being a recognized antihypertensive peptide . Furthermore, its activity is orders of magnitude greater than that of the well-studied dipeptide H-Phe-Phe-OH, which exhibits a measured IC50 of 1.041 ± 0.004 μM [2]. This differential ACE inhibition profile positions H-Phe-Trp-OH as a distinct research tool for probing structure-activity relationships in cardiovascular models.
| Evidence Dimension | Angiotensin-Converting Enzyme (ACE) Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 1.70 nM |
| Comparator Or Baseline | H-Phe-Phe-OH: IC50 = 1.041 ± 0.004 μM |
| Quantified Difference | H-Phe-Trp-OH exhibits an IC50 value approximately 612 times lower (more potent) than H-Phe-Phe-OH. |
| Conditions | ACE from pig renal cortex with hippuryl-histidyl-leucine substrate (H-Phe-Trp-OH); ACE inhibition assay in a QSAR model study (H-Phe-Phe-OH). |
Why This Matters
Procuring H-Phe-Trp-OH over H-Phe-Phe-OH is essential for studies requiring high-affinity ACE interaction, as it provides a significantly more potent experimental signal.
- [1] BindingDB Entry BDBM50020382. Affinity Data: IC50=1.70nM for Angiotensin-converting enzyme. View Source
- [2] QSAR Model Study on ACE Inhibitory Dipeptides. (As cited in search results from library.nih.go.kr). View Source
